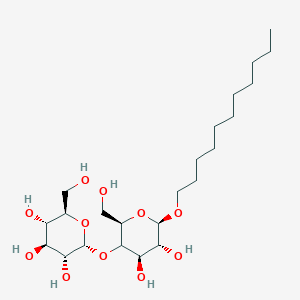
Undecyl I(2)-D-maltoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl I(2)-D-maltoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is known for its ability to solubilize membrane proteins while maintaining their functional and structural integrity. This compound is particularly valuable in studies involving membrane protein crystallization and structural analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecyl I(2)-D-maltoside is synthesized through the glycosylation of undecyl alcohol with maltose. The reaction typically involves the use of a glycosyl donor, such as maltose, and a glycosyl acceptor, such as undecyl alcohol, in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to facilitate the formation of the glycosidic bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Undecyl I(2)-D-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Undecyl I(2)-D-maltoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for solubilizing and stabilizing membrane proteins for structural and functional studies.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the formulation of detergents and cleaning agents due to its effective surfactant properties.
Mecanismo De Acción
The primary mechanism of action of undecyl I(2)-D-maltoside involves its ability to interact with lipid bilayers and solubilize membrane proteins. It achieves this by inserting its hydrophobic tail into the lipid bilayer while the hydrophilic maltoside head interacts with the aqueous environment. This interaction disrupts the lipid bilayer, allowing membrane proteins to be extracted and stabilized in solution.
Comparación Con Compuestos Similares
Similar Compounds
- Octyl I(2)-D-glucoside
- Decyl I(2)-D-maltoside
- Dodecyl I(2)-D-maltoside
Uniqueness
Undecyl I(2)-D-maltoside is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing a wide range of membrane proteins without denaturing them. This balance is not as well achieved in similar compounds, which may either be too hydrophobic or too hydrophilic, limiting their effectiveness in certain applications.
Propiedades
Fórmula molecular |
C23H44O11 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21?,22-,23-/m1/s1 |
Clave InChI |
UYEMNFYVTFDKRG-IVVDQYBLSA-N |
SMILES isomérico |
CCCCCCCCCCCO[C@H]1[C@@H]([C@H](C([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


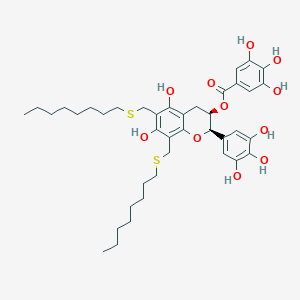
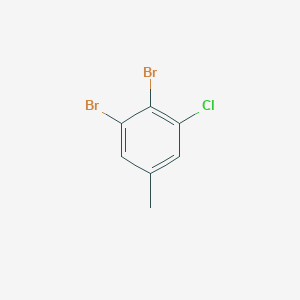
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
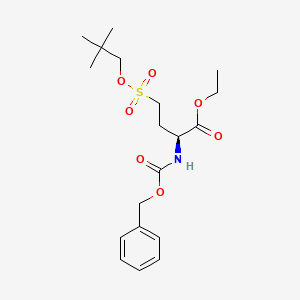
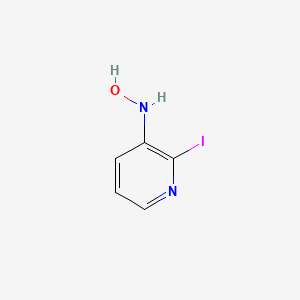
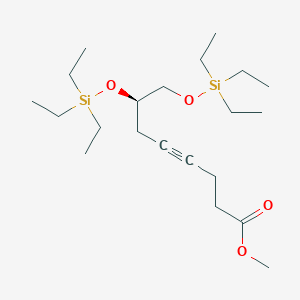
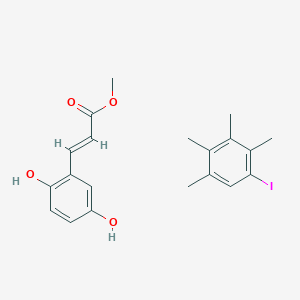

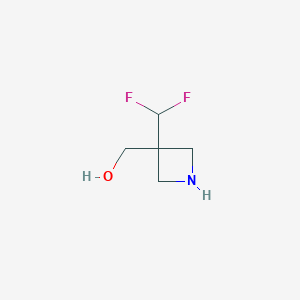
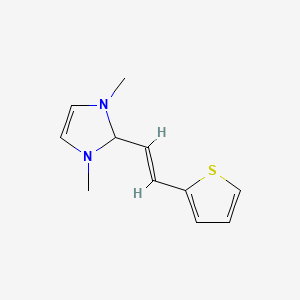
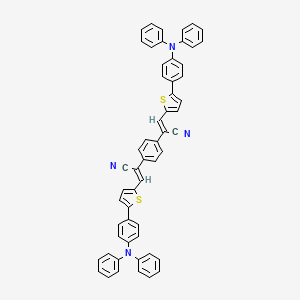
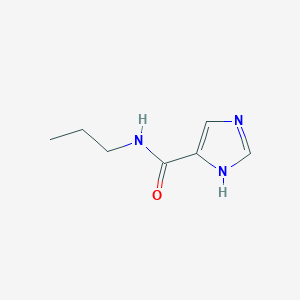
![6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole](/img/structure/B12825537.png)

